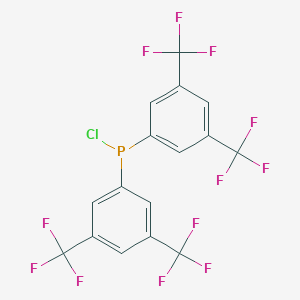

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZQEHBNAJGDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6ClF12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408374 | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142421-57-6 | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize organophosphorus compounds in their work. This document covers the compound's physical and chemical characteristics, reactivity, and typical applications, with a focus on its role as a key intermediate in the synthesis of advanced ligands for catalysis.

Core Chemical and Physical Properties

This compound is a solid organophosphorus compound that is notable for its two bulky, electron-withdrawing aryl groups. These structural features significantly influence its reactivity and utility in chemical synthesis. Below is a summary of its key physical and chemical data.

| Property | Value |

| Molecular Formula | C₁₆H₆ClF₁₂P |

| Molecular Weight | 492.63 g/mol [1] |

| CAS Number | 142421-57-6[1] |

| Appearance | Solid[1] |

| Melting Point | 25-29 °C[1] |

| Functional Group | Phosphine[1] |

| SMILES String | FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F[1] |

| InChI | 1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H[1] |

| InChI Key | DFZQEHBNAJGDCT-UHFFFAOYSA-N[1] |

Reactivity and Handling

This compound is a reactive compound, primarily due to the phosphorus-chlorine bond. It is sensitive to moisture and will react with water, likely to form the corresponding phosphine oxide. Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a dry environment.

Safety Information:

| Hazard Classifications | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Corr. 1B, Water-react. 3 | Danger | H261, H314 | P231 + P232 - P280 - P305 + P351 + P338 - P310 - P422 |

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.

The primary utility of this chlorophosphine is as an electrophilic phosphorus source for the synthesis of more complex phosphine ligands. It readily reacts with nucleophiles, such as amines and Grignard reagents, to form new phosphorus-nitrogen or phosphorus-carbon bonds, respectively. This reactivity is central to its application in creating custom ligands for various catalytic reactions.

Applications in Catalysis

This compound is a valuable building block for the synthesis of specialized phosphine ligands. The electron-withdrawing trifluoromethyl groups on the phenyl rings can significantly influence the electronic properties of the resulting phosphine ligands, which in turn affects the activity and selectivity of the metal catalysts they are coordinated to.

This compound is a precursor to ligands used in a variety of important cross-coupling reactions, including:

-

Buchwald-Hartwig Cross-Coupling[1]

-

Heck Reaction[1]

-

Hiyama Coupling[1]

-

Negishi Coupling[1]

-

Sonogashira Coupling[1]

-

Stille Coupling[1]

-

Suzuki-Miyaura Coupling[1]

Furthermore, it is a reactant in the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation and ligands for palladium-catalyzed stereoselective allylation reactions.

Experimental Protocols

Synthesis of the Precursor: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide

A common route to this compound involves the synthesis of the corresponding phosphine oxide as a key intermediate. A detailed protocol for this synthesis is available in the literature and a representative summary is provided below.

Reaction Scheme:

Methodology:

-

Grignard Reagent Formation: To a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) at -60 °C is added a solution of isopropylmagnesium chloride in THF. The reaction mixture is then warmed to ambient temperature.

-

Reaction with Diethyl Phosphite: The freshly prepared Grignard reagent is then reacted with diethyl phosphite at low temperature.

-

Workup: The reaction is quenched with an aqueous solution of hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide.

-

Purification: The crude product can be purified by crystallization or column chromatography.

Chlorination of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide

The conversion of the phosphine oxide to the desired chlorophosphine is a standard transformation in organophosphorus chemistry. Reagents such as oxalyl chloride or phosgene are commonly employed for this purpose. A general procedure using oxalyl chloride is outlined below.

Reaction Scheme:

Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, a solution of bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide in a dry, inert solvent such as dichloromethane or toluene is prepared.

-

Addition of Chlorinating Agent: Oxalyl chloride is added dropwise to the solution at room temperature or below. The reaction progress can be monitored by the evolution of gaseous byproducts (CO and CO₂).

-

Reaction Completion and Workup: Once the reaction is complete, the solvent and any excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by distillation under reduced pressure or by crystallization.

Spectroscopic Data

Expected NMR Spectral Features:

-

¹H NMR: The spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.5 ppm) due to proton-phosphorus and proton-fluorine coupling. The signals would correspond to the protons on the two phenyl rings.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbon atoms directly bonded to phosphorus exhibiting a doublet due to carbon-phosphorus coupling. The trifluoromethyl carbons will also be present, showing a quartet due to carbon-fluorine coupling.

-

³¹P NMR: A single resonance is expected for the phosphorus atom. The chemical shift will be indicative of a trivalent phosphorus atom bonded to two aryl groups and a chlorine atom. For comparison, the related diphenylchlorophosphine has a ³¹P NMR chemical shift of approximately +81 ppm. The electron-withdrawing trifluoromethyl groups in the target molecule are likely to shift this value.

-

¹⁹F NMR: A single resonance is expected for the trifluoromethyl groups.

Note: As specific, experimentally verified NMR data for this compound is not available, it is highly recommended that researchers acquiring this compound perform their own spectral analysis for characterization.

Logical Workflow for Ligand Synthesis

The primary application of this compound is as a versatile precursor for the synthesis of a wide array of phosphine ligands. The general workflow for this process is depicted below.

This workflow illustrates the logical progression from commercially available starting materials to the synthesis of the chlorophosphine, its subsequent conversion to a desired phosphine ligand, and finally, the formation of a catalytically active metal complex. This highlights the central role of this compound as a key intermediate in the development of modern catalytic systems.

References

An In-depth Technical Guide to Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

CAS Number: 142421-57-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a specialized organophosphorus compound widely utilized as a precursor for the synthesis of advanced phosphine ligands. Its defining feature—the presence of two electron-withdrawing trifluoromethyl groups on each phenyl ring—imparts unique electronic properties to the resulting ligands. These properties are highly sought after in transition-metal catalysis, where they enhance catalyst stability, activity, and selectivity in a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, spectroscopic data, and its application in catalysis, with a focus on the Buchwald-Hartwig amination.

Chemical and Physical Properties

This compound is a moisture-sensitive solid at room temperature.[1][2] Its high molecular weight and fluorinated nature influence its solubility and reactivity. It is typically used as a reagent in anhydrous organic solvents.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 142421-57-6 | |

| Molecular Formula | C₁₆H₆ClF₁₂P | |

| Molecular Weight | 492.63 g/mol | |

| Appearance | Colorless liquid or solid | [3] |

| Melting Point | 25-29 °C | [1][2] |

| Boiling Point | 333.2 ± 42.0 °C (Predicted) | [3] |

| Form | Solid | [1] |

| Sensitivity | Moisture Sensitive | [3] |

| Water Solubility | Reacts with water | [3] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Parameter | Predicted Chemical Shift (δ) / Value | Basis for Prediction |

| ³¹P NMR (vs. 85% H₃PO₄) | ~ +80 to +95 ppm | Diarylchlorophosphines typically exhibit signals in this downfield region. For example, Di-tert-butylchlorophosphine appears at +135 ppm, while PMe₂Cl is at +96.5 ppm. The electron-withdrawing nature of the aryl groups is expected to shift the signal downfield compared to trialkylphosphines.[5][6] |

| ¹⁹F NMR (vs. CFCl₃) | ~ -63.0 to -64.0 ppm | The chemical shift for the -CF₃ group in Tris[3,5-bis(trifluoromethyl)phenyl]borane is observed at -63.2 ppm, and in 3,5-Bis(trifluoromethyl)benzonitrile, the signals are also in this region. This is a characteristic range for -CF₃ groups on a benzene ring.[4][7] |

| ¹H NMR | ~ 8.0 - 8.2 ppm (m, Ar-H) | In Tris[3,5-bis(trifluoromethyl)phenyl]borane, the aromatic protons appear as a broad singlet at 8.16 ppm. A similar multiplet structure is expected for the target compound's six aromatic protons.[4] |

| ¹³C NMR | ~ 123 ppm (q, J ≈ 272 Hz, -CF₃) ~ 125-135 ppm (m, Ar-C) ~ 138 ppm (d, J ≈ 15-20 Hz, C-P) | Based on data for 3,5-Bis(trifluoromethyl)benzonitrile and other arylphosphines, the carbon of the trifluoromethyl group is expected to appear as a quartet with a large coupling constant. The aromatic carbons will appear as multiplets due to C-F and C-P coupling, with the carbon directly bonded to phosphorus showing a characteristic doublet.[1][7] |

Note: These are estimated values and should be confirmed by experimental analysis.

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 3,5-bis(trifluoromethyl)bromobenzene. The first step involves the formation of the secondary phosphine, which is then chlorinated in the second step.

Experimental Workflow: Synthesis

Caption: Workflow for the two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Bis(3,5-di(trifluoromethyl)phenyl)phosphine

This procedure is adapted from a protocol for the synthesis of the corresponding secondary phosphine oxide and its subsequent reduction, as detailed in Organic Syntheses.

-

Materials: 3,5-bis(trifluoromethyl)bromobenzene, isopropylmagnesium chloride (2.0 M in THF), diethyl phosphite, phenylsilane, anhydrous tetrahydrofuran (THF), toluene, 3 N HCl, saturated aqueous NaCl, ethyl acetate (EtOAc), magnesium sulfate (MgSO₄).

-

Procedure:

-

A dry, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel under an argon atmosphere is charged with 3,5-bis(trifluoromethyl)bromobenzene (3.3 equiv) and anhydrous THF.

-

The solution is cooled to -30 °C in a dry-ice/acetone bath.

-

Isopropylmagnesium chloride (3.3 equiv) is added rapidly via the addition funnel, maintaining the temperature below -60 °C. This initiates the Grignard exchange.

-

After allowing the reaction to warm to ambient temperature for 1 hour, diethyl phosphite (1.0 equiv) is added, and the reaction proceeds to form the secondary phosphine oxide intermediate.

-

The reaction is quenched with 3 N HCl, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

-

The crude phosphine oxide is dissolved in toluene, and phenylsilane is added as the reducing agent.

-

The mixture is heated to complete the reduction to the secondary phosphine.

-

After workup and purification by chromatography, Bis(3,5-di(trifluoromethyl)phenyl)phosphine is obtained as a solid.

-

Step 2: Chlorination to this compound

This is a general procedure for the chlorination of secondary phosphines.

-

Materials: Bis(3,5-di(trifluoromethyl)phenyl)phosphine, carbon tetrachloride (CCl₄), anhydrous organic solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

The secondary phosphine is dissolved in an anhydrous solvent under an inert atmosphere.

-

Carbon tetrachloride is added to the solution. The reaction is often exothermic.

-

The reaction mixture is stirred at room temperature until the conversion is complete, as monitored by ³¹P NMR spectroscopy (disappearance of the secondary phosphine signal and appearance of the chlorophosphine signal).

-

The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

-

Applications in Catalysis

The primary application of this compound is as a precursor to phosphine ligands for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethyl groups makes the resulting phosphine ligands electron-deficient. This property can stabilize the palladium(0) catalyst, promote the reductive elimination step, and enhance catalytic activity, particularly in challenging coupling reactions.

Ligands derived from this compound are suitable for a range of transformations, including:

Representative Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Ligands (L) derived from this compound are effective in this reaction.

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

The catalytic cycle proceeds through three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.[2][9]

-

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired arylamine product is released, regenerating the Pd(0) catalyst for the next cycle. The electron-deficient nature of the phosphine ligand facilitates this final, crucial step.

Safety and Handling

-

Hazard Statements: H261 (In contact with water releases flammable gases), H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P231+P232 (Handle under inert gas. Protect from moisture), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

-

Handling: This compound is highly sensitive to moisture and air. It should be handled and stored under an inert atmosphere (e.g., argon or nitrogen). It is corrosive and requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be conducted in a well-ventilated fume hood.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane , 98% , 142421-57-6 - CookeChem [cookechem.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 31P [nmr.chem.ucsb.edu]

- 7. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

In-Depth Technical Guide to Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, a key building block in modern chemistry and drug discovery.

Molecular Structure and Chemical Identity

This compound is a trivalent organophosphorus compound. The central phosphorus atom is bonded to a chlorine atom and two 3,5-bis(trifluoromethyl)phenyl groups. The presence of eight trifluoromethyl (-CF₃) groups imparts unique electronic properties to the molecule, making it a highly electron-deficient and sterically demanding ligand precursor.

Below is a diagram of the molecular structure of this compound.

Caption: 2D representation of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₆ClF₁₂P | [1][2] |

| Molecular Weight | 492.63 g/mol | [1][2] |

| CAS Number | 142421-57-6 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 25-29 °C | [1] |

| SMILES | FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F | [1] |

| InChI | 1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | [1] |

Experimental Data

While specific, publicly available experimental spectra for this compound are limited, data for structurally related compounds provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted and Analog-Based)

-

³¹P NMR: The ³¹P NMR chemical shift is expected to be in the region typical for trivalent phosphines, influenced by the electron-withdrawing nature of the substituents. For comparison, related phosphine oxides show signals in the range of δ 20-30 ppm.

-

¹⁹F NMR: A sharp singlet is anticipated for the six equivalent trifluoromethyl groups. The chemical shift would be in the characteristic region for -CF₃ groups attached to an aromatic ring, typically between -60 and -65 ppm relative to CFCl₃.[3]

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons. Due to the substitution pattern, complex multiplets are expected in the aromatic region (typically δ 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the trifluoromethyl carbons. The carbon atoms directly bonded to the phosphorus would show coupling (J-C-P). The CF₃ carbon signal would appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aromatic C=C stretching: ~1400-1600 cm⁻¹

-

C-F stretching (strong): ~1100-1350 cm⁻¹

-

P-Cl stretching: ~450-550 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the phenyl groups. High-resolution mass spectrometry would confirm the elemental composition.

Synthesis and Reactivity

Synthetic Protocol Workflow

A common route to chlorophosphines involves the reaction of a Grignard reagent with phosphorus trichloride (PCl₃). The synthesis of the related secondary phosphine oxide provides a well-documented starting point.[4]

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted from related syntheses):

-

Grignard Reagent Formation: 3,5-Bis(trifluoromethyl)bromobenzene is reacted with an excess of a suitable magnesium reagent (e.g., isopropylmagnesium chloride) in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to form the corresponding Grignard reagent.[4]

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then added dropwise to a solution of phosphorus trichloride in an appropriate solvent, also at low temperature. The stoichiometry is controlled to favor the formation of the dichlorophosphine intermediate, followed by reaction with a second equivalent of the Grignard reagent.

-

Work-up and Isolation: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or crystallization to yield pure this compound.

Reactivity

The P-Cl bond in this compound is highly reactive and susceptible to nucleophilic substitution. It readily reacts with water, alcohols, and amines. This reactivity makes it a versatile precursor for the synthesis of a wide range of phosphine ligands.

Applications in Research and Drug Development

The primary application of this compound is as a precursor for the synthesis of bulky, electron-poor phosphine ligands. These ligands are crucial in transition metal catalysis, which plays a pivotal role in the synthesis of pharmaceuticals and other fine chemicals.[5]

Role in Catalysis

Ligands derived from this chlorophosphine are employed in a variety of catalytic reactions, including:

-

Cross-Coupling Reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, which are fundamental for C-C and C-heteroatom bond formation in drug synthesis.[1]

-

Asymmetric Hydrogenation: Chiral phosphine ligands derived from this precursor can be used in rhodium- or iridium-catalyzed asymmetric hydrogenations to produce enantiomerically pure drug intermediates.[5]

The electron-withdrawing trifluoromethyl groups enhance the catalytic activity of the metal center and can improve the stability of the catalyst.

Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Drug Design

The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles.[6] The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, offers several advantages:

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[6]

-

Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, leading to a longer half-life of the drug.[6]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF₃ groups can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improved Binding Affinity: The trifluoromethyl groups can participate in favorable interactions with biological targets.

Several approved drugs contain the trifluoromethylphenyl moiety, highlighting its importance in drug design.[7] The use of ligands derived from this compound in the synthesis of such drug candidates is a key area of research.

Safety and Handling

This compound is a reactive and corrosive compound. It is water-reactive and can release flammable gases upon contact with water.[1] It can cause severe skin burns and eye damage.[1]

Handling Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.

This technical guide provides a solid foundation for understanding the properties and applications of this compound. For further detailed information, consulting the cited references is recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane , 98% , 142421-57-6 - CookeChem [cookechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodology for preparing bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, a valuable reagent in organic synthesis. The document outlines a plausible and detailed synthetic pathway, including experimental protocols and data presentation, to assist researchers in the successful synthesis of this compound.

Introduction

This compound is an organophosphorus compound featuring two sterically hindered and electron-withdrawing aryl groups. These electronic and steric properties make it a useful ligand in various catalytic reactions and a key intermediate in the synthesis of more complex phosphine-based molecules.[1] Its applications include use as a reactant for the synthesis of chiral phosphine-aminophosphine ligands for asymmetric hydrogenation, ligands for palladium-catalyzed stereoselective allylation reactions, and in asymmetric hydrovinylation reactions.[1]

This guide details a two-step synthetic approach, commencing with the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by its reaction with phosphorus trichloride to yield the target chlorophosphine.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide via a Grignard reaction. The subsequent step is the reaction of this Grignard reagent with phosphorus trichloride. Careful control of the stoichiometry in the second step is crucial to favor the formation of the desired diarylchlorophosphine.

Experimental Protocols

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenylmagnesium bromide

This protocol is adapted from a procedure for a similar Grignard reagent formation.[2]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3,5-Bis(trifluoromethyl)bromobenzene | 293.01 | 20.0 g (11.8 mL) | 68.3 mmol |

| Magnesium turnings | 24.31 | 1.84 g | 75.7 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 35 mL | - |

| Isopropylmagnesium chloride (2 M in THF) | 102.85 | 37.6 mL | 75.2 mmol |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

Apparatus Setup: A 100-mL, three-necked, round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The glassware should be flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initiation of Grignard Reaction: The magnesium turnings and a crystal of iodine are placed in the flask. The flask is gently warmed under a nitrogen atmosphere until the purple iodine vapor is observed, which indicates the activation of the magnesium surface. The flask is then allowed to cool.

-

Grignard Reagent Formation: 3,5-bis(trifluoromethyl)bromobenzene is dissolved in 35 mL of anhydrous THF and transferred to the dropping funnel. A small portion of this solution (approximately 5 mL) is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and a gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied.

-

Addition of Aryl Bromide: Once the reaction has initiated, the remaining solution of 3,5-bis(trifluoromethyl)bromobenzene in THF is added dropwise at a rate that maintains a gentle reflux.

-

Completion and Use: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete consumption of the magnesium. The resulting dark grey to brown solution of 3,5-bis(trifluoromethyl)phenylmagnesium bromide is then used immediately in the next step. It is estimated to have a concentration of approximately 0.5 M.

Step 2: Synthesis of this compound

This is a proposed protocol based on the general reactivity of Grignard reagents with phosphorus trichloride.[3]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3,5-Bis(trifluoromethyl)phenylmagnesium bromide (from Step 1) | ~317.31 | ~136.6 mL (0.5 M solution) | ~68.3 mmol |

| Phosphorus trichloride (PCl₃) | 137.33 | 4.7 g (3.0 mL) | 34.15 mmol |

| Anhydrous Diethyl Ether or THF | - | 100 mL | - |

Procedure:

-

Apparatus Setup: A 250-mL, three-necked, round-bottom flask is fitted with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet. The glassware should be flame-dried and cooled under nitrogen.

-

Reaction Setup: Phosphorus trichloride is dissolved in 100 mL of anhydrous diethyl ether (or THF) in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: The freshly prepared 3,5-bis(trifluoromethyl)phenylmagnesium bromide solution from Step 1 is transferred to the dropping funnel via a cannula. The Grignard reagent is then added dropwise to the cold solution of phosphorus trichloride over a period of 1-2 hours, ensuring the internal temperature is maintained below -70 °C.

-

Reaction and Workup: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield this compound as a solid.

Data Presentation

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₆ClF₁₂P | |

| Molecular Weight | 492.63 g/mol | |

| Appearance | Solid | |

| Melting Point | 25-29 °C | |

| CAS Number | 142421-57-6 |

Workflow and Logic Diagrams

The experimental workflow for the synthesis can be visualized as follows:

The logical relationship for controlling the product distribution in the reaction of the Grignard reagent with PCl₃ is dependent on the stoichiometry.

Disclaimer: This document is intended for informational purposes for qualified researchers. The described procedures involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, a key building block in modern catalysis and materials science. It details the compound's properties, synthesis, and applications, with a focus on its role in the development of advanced phosphine ligands.

Core Properties

This compound, also known as P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride, is a solid organophosphorus compound.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 142421-57-6 | [1][2] |

| Molecular Formula | C₁₆H₆ClF₁₂P | [1][2] |

| Molecular Weight | 492.63 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 25-29 °C | [2] |

| Functional Group | Phosphine | [2] |

| SMILES String | FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F | [2] |

| InChI Key | DFZQEHBNAJGDCT-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Table of Expected Spectroscopic Data:

| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicities |

| ³¹P | +80 to +100 | s |

| ¹³C | 120 - 150 (Aromatic), 120-130 (CF₃, q, ¹JCF ≈ 270 Hz) | d (due to P-C coupling), q (due to C-F coupling) |

| ¹H | 7.5 - 8.5 | m |

| ¹⁹F | ~ -63 | s |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a common and effective method for the synthesis of diarylchlorophosphines involves the reaction of a Grignard reagent with phosphorus trichloride (PCl₃). The synthesis of the related bis[3,5-bis(trifluoromethyl)phenyl]phosphine has been described in detail and can be adapted.[3]

Logical Workflow for the Synthesis of this compound:

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol (Proposed):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently heated to ensure complete formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of phosphorus trichloride (0.5 equivalents) in anhydrous THF is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield this compound.

Applications in Catalysis

This compound is a crucial precursor for the synthesis of a wide range of phosphine ligands used in homogeneous catalysis.[1] The electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the resulting phosphine ligands, enhancing their stability and modifying the catalytic activity of their metal complexes.

Key Catalytic Applications of Derived Ligands:

-

Asymmetric Hydrogenation: Chiral phosphine ligands synthesized from this precursor are employed in rhodium-catalyzed asymmetric hydrogenations of various substrates.[1]

-

Cross-Coupling Reactions: Ligands derived from this compound are effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][2]

-

Other Catalytic Transformations: These ligands also find use in stereoselective allylation reactions and asymmetric hydrovinylation.[1]

Workflow for Ligand Synthesis and Catalytic Application:

Caption: General workflow for ligand synthesis and use in catalysis.

Quantitative Data in Catalysis

While extensive quantitative data for a single ligand system derived from this compound is not available in a consolidated form, the following table presents representative data for a related catalytic system to illustrate the potential performance.

Table of Representative Catalytic Performance:

| Reaction | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Asymmetric Hydrogenation | [Au(L1)Cl]/Na[BArF4] | 4-Fluoro-N-(prop-2-yn-1-yl)benzamide | >99 | N/A | >100 | ~40 | [4] |

Note: This data is for a gold-catalyzed cycloisomerization using a different phosphine ligand but highlights the activity that can be achieved with ligands bearing trifluoromethylphenyl groups.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and reacts with water.[5]

-

Hazard Statements: H261 (In contact with water releases flammable gases), H314 (Causes severe skin burns and eye damage).[5]

-

Precautionary Statements: P231 + P232 (Handle under inert gas. Protect from moisture), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[5]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of advanced phosphine ligands. Its unique electronic properties, imparted by the trifluoromethyl groups, make the derived ligands highly effective in a range of important catalytic transformations. This guide provides a foundational understanding for researchers and professionals working in catalysis and drug development, enabling them to leverage the potential of this important chemical building block. Further research into the synthesis of novel ligands from this precursor and their application in challenging catalytic reactions is a promising area for future exploration.

References

- 1. solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solid | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Electron-Deficient Phosphine Ligands

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphine ligands are cornerstones of modern organometallic chemistry and homogeneous catalysis, offering unparalleled tunability in both steric and electronic properties.[1][2] This guide provides a comprehensive technical overview of a specific, highly valuable subclass: electron-deficient phosphine ligands. These ligands, characterized by their reduced σ-donating and enhanced π-accepting capabilities, have become instrumental in overcoming challenges in a variety of catalytic transformations, including palladium-catalyzed cross-coupling reactions.[2][3][4] We will delve into their fundamental electronic properties, synthesis, and characterization, with a focus on practical applications. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of core concepts to serve as a vital resource for professionals in research and development.

Core Concepts: Defining Electron-Deficient Phosphine Ligands

Phosphine ligands (PR₃) coordinate to metal centers through a σ-bond, formed by the donation of the phosphorus lone pair of electrons to a vacant metal orbital.[5] The electronic nature of the R groups profoundly influences the ligand's properties. When R groups are electron-withdrawing (e.g., aryl groups with electronegative substituents, fluoroalkyl groups, or alkoxy groups), the electron density on the phosphorus atom is reduced.[1][6] This leads to two primary effects:

-

Reduced σ-Donation: The ligand becomes a weaker Lewis base (σ-donor).[7]

-

Enhanced π-Acidity: The energy of the P-R σ* antibonding orbitals is lowered, making them more accessible to accept electron density from occupied metal d-orbitals in a process called back-donation.[7][8] This π-accepting ability is a defining characteristic of electron-deficient phosphines.[5]

These properties are in contrast to electron-rich phosphines, such as trialkylphosphines, which are strong σ-donors and poor π-acceptors.[5] The unique electronic profile of electron-deficient ligands allows for the fine-tuning of a metal catalyst's reactivity, often leading to enhanced stability and catalytic efficiency, particularly in reactions where reductive elimination is the rate-determining step.[9]

Quantifying Ligand Properties: Tolman's Parameters

To compare phosphine ligands, Dr. Chadwick A. Tolman developed two key descriptors: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle.[1][6]

-

Tolman Electronic Parameter (TEP): The TEP is an experimental measure of a phosphine's net electron-donating ability. It is determined by measuring the frequency of the A₁ C-O stretching vibration (ν(CO)) in a standard [LNi(CO)₃] complex using infrared spectroscopy.[10] A strongly electron-donating ligand increases the electron density on the nickel center, which leads to increased back-donation into the CO π* orbitals, weakening the C-O bond and lowering the ν(CO) stretching frequency.[1][6] Conversely, electron-deficient phosphines are weaker donors, resulting in less back-donation to the CO ligands and a higher ν(CO) frequency .[6]

-

Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the ligand's substituents.[1][11] A larger cone angle indicates greater steric hindrance around the metal center.[6] While electronic and steric effects are often discussed separately, they can be interrelated.[12]

Synthesis of Electron-Deficient Phosphine Ligands

The synthesis of electron-deficient phosphines typically involves the formation of P-C or P-O bonds using phosphorus halides as precursors. A common strategy involves the reaction of chlorophosphines (e.g., PCl₃, R'PCl₂, R'₂PCl) with organometallic reagents or alcohols bearing electron-withdrawing groups.

A general synthetic workflow is illustrated below. For instance, the synthesis of a triarylphosphine with electron-withdrawing substituents can be achieved by reacting phosphorus trichloride with a corresponding Grignard reagent.[3]

Caption: General synthesis of a triarylphosphine via Grignard reaction.

Quantitative Ligand Parameters

The electronic and steric properties of phosphine ligands can be precisely quantified. The following table provides a comparison of Tolman parameters for representative electron-deficient ligands versus common electron-rich ligands. Note that a higher TEP value (ν(CO)) corresponds to a more electron-deficient ligand.

| Ligand | Type | Tolman Electronic Parameter (TEP) [ν(CO), cm⁻¹] | Tolman Cone Angle (θ) [°] |

| P(tBu)₃ | Electron-Rich | 2056.1 | 182 |

| PCy₃ | Electron-Rich | 2056.4 | 170 |

| PPh₃ | Neutral/Weakly Deficient | 2068.9 | 145 |

| P(OPh)₃ | Electron-Deficient | 2085.3 | 128 |

| P(p-CF₃C₆H₄)₃ | Electron-Deficient | 2079.5 | 145 |

| P(3,5-(CF₃)₂C₆H₃)₃ | Very Electron-Deficient | 2091.0 | 165 |

| PF₃ | Very Electron-Deficient | 2110.9 | 104 |

| Data compiled from various sources, including Tolman's original work and subsequent studies.[1][13][14] |

Applications in Palladium-Catalyzed Cross-Coupling

Electron-deficient phosphine ligands have proven to be highly effective in various palladium-catalyzed reactions, which are fundamental to pharmaceutical and materials science.[3][15] Their unique electronic properties can significantly influence the catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: A generic Pd-catalyzed cross-coupling cycle.

Electron-deficient ligands are particularly beneficial for the reductive elimination step. In this step, the Pd(II) center is reduced to Pd(0). An electron-deficient ligand stabilizes the more electron-rich Pd(0) state and facilitates the C-C bond-forming step by withdrawing electron density from the Pd(II) intermediate, thereby lowering the activation barrier for this often rate-limiting step.[9] This leads to higher catalytic turnover.

For example, in the Suzuki-Miyaura cross-coupling of 2,4-dibromoaryl ethers, the use of an electron-deficient phosphine ligand like JackiePhos enabled unprecedented C2-selective arylation by recognizing the small electronic bias between the two C-Br bonds.[16][17]

Catalytic Performance Metrics

The efficiency of a catalyst is evaluated using several metrics, primarily Turnover Number (TON) and Turnover Frequency (TOF).[18]

-

Turnover Number (TON): Represents the total number of moles of product formed per mole of catalyst before it becomes deactivated. It is a measure of catalyst stability and lifetime.[19]

-

Turnover Frequency (TOF): Represents the number of catalytic cycles (turnovers) per unit of time per active site. It is a measure of the intrinsic activity or speed of the catalyst.[18][19]

The table below presents hypothetical performance data for a Suzuki coupling reaction, illustrating how a more electron-deficient ligand can lead to improved catalytic efficiency.

| Ligand | TEP (cm⁻¹) | Substrates | TON | TOF (h⁻¹) |

| PPh₃ | 2068.9 | 4-Bromotoluene + Phenylboronic acid | 850 | 425 |

| P(p-CF₃C₆H₄)₃ | 2079.5 | 4-Bromotoluene + Phenylboronic acid | 1,500 | 750 |

| P(3,5-(CF₃)₂C₆H₃)₃ | 2091.0 | 4-Chlorotoluene + Phenylboronic acid | 950 | 475 |

| Performance data is illustrative and highly dependent on specific reaction conditions. |

Experimental Protocols

Accurate characterization is critical for understanding and utilizing phosphine ligands. Below are standardized protocols for key analytical techniques.

Protocol: ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for characterizing phosphine ligands and their complexes.[20]

-

Sample Preparation: Due to the air-sensitivity of many phosphine ligands, all manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[21]

-

Dissolution: Dissolve approximately 5-10 mg of the phosphine ligand or metal complex in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube.

-

Sealing: Securely cap the NMR tube and seal with Parafilm before removing it from the inert atmosphere.

-

Data Acquisition: Acquire a proton-decoupled ³¹P{¹H} NMR spectrum. The chemical shift (δ) provides information about the electronic environment of the phosphorus atom. Coordination to a metal center typically results in a significant downfield shift and the appearance of coupling constants (e.g., ¹J(Pt-P)) if the metal is NMR-active.[20][22] The purity of the ligand can also be assessed, as common oxidation products like phosphine oxides appear at distinct chemical shifts.[20][21]

Protocol: Single-Crystal X-ray Diffraction

This technique provides definitive structural information, including bond lengths, bond angles, and the precise geometry needed to calculate the Tolman cone angle.[23]

-

Crystal Growth: Grow single crystals of the metal-phosphine complex. This is often the most challenging step. Common methods include slow evaporation of a solvent from a saturated solution, slow diffusion of a non-solvent into a solution of the complex, or cooling a saturated solution. All methods should be performed under an inert atmosphere if the complex is sensitive.

-

Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head, typically using cryo-oil and flash-cooling under a stream of cold nitrogen gas.

-

Data Collection: Mount the goniometer on the diffractometer. An automated routine is then used to collect diffraction data by rotating the crystal in the X-ray beam.[24]

-

Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding an atomic model of the molecule from which precise geometric parameters can be extracted.[24]

Protocol: TEP Determination via IR Spectroscopy

This protocol outlines the measurement of the TEP for a phosphine ligand (L).[10]

-

Synthesis of [LNi(CO)₃]: In a glovebox, react tetracarbonylnickel(0), Ni(CO)₄ (Caution: highly toxic), with one equivalent of the phosphine ligand L in a suitable solvent like pentane or THF at room temperature. The reaction is typically rapid.

-

Sample Preparation: Prepare a dilute solution of the purified [LNi(CO)₃] complex in a non-polar solvent (e.g., hexane or cyclohexane) inside an IR solution cell with NaCl or KBr windows.

-

Data Acquisition: Record the infrared spectrum of the solution, typically in the range of 2200-1800 cm⁻¹.

-

Analysis: Identify the high-frequency, symmetric A₁ stretching band (ν(CO)). This frequency is the Tolman Electronic Parameter for the ligand L.[10]

Structure-Activity Relationship

The effectiveness of an electron-deficient phosphine ligand in catalysis is a direct consequence of its fundamental electronic properties. The logical flow from ligand structure to catalytic activity can be visualized as follows.

Caption: Relationship between ligand electronics and catalytic activity.

Conclusion

Electron-deficient phosphine ligands represent a powerful and versatile class of tools for the modern chemist. By systematically incorporating electron-withdrawing groups, researchers can tune the electronic properties of these ligands to achieve specific catalytic outcomes that are often inaccessible with traditional electron-rich phosphines. Their ability to accelerate rate-limiting reductive elimination steps and stabilize reactive low-valent metal species makes them indispensable for developing robust and efficient catalytic systems, particularly in the synthesis of complex molecules relevant to the pharmaceutical and materials industries. A thorough understanding of their properties, characterization, and structure-activity relationships, as detailed in this guide, is essential for their rational application and the future design of next-generation catalysts.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. gessnergroup.com [gessnergroup.com]

- 3. openreadings.eu [openreadings.eu]

- 4. [PDF] Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles | Semantic Scholar [semanticscholar.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. yanggroup.weebly.com [yanggroup.weebly.com]

- 15. nbinno.com [nbinno.com]

- 16. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoary ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01669J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 22. Nuclear magnetic resonance spectra of some phosphine complexes of platinum alkyls and aryls - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Spectroscopy, photoredox properties and X-ray crystal structures of triangular gold(I) and silver(I) phosphine complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Trifluoromethyl Groups in Phosphine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF₃) groups into phosphine ligands has emerged as a powerful tool in modern coordination chemistry and homogeneous catalysis. This guide provides a comprehensive overview of the profound electronic and steric effects imparted by these groups, their impact on catalytic performance, and detailed methodologies for their synthesis and application.

Core Principles: Electronic and Steric Effects of Trifluoromethyl Groups

The trifluoromethyl group is a unique substituent that dramatically alters the properties of phosphine ligands through a combination of strong electron-withdrawing effects and significant steric bulk.

Electronic Effects

The high electronegativity of the fluorine atoms in a CF₃ group makes it a potent σ-electron-withdrawing group.[1] This has several key consequences for the phosphine ligand:

-

Reduced Basicity and Nucleophilicity: The electron density on the phosphorus atom is significantly decreased, leading to lower basicity and nucleophilicity compared to their non-fluorinated analogues.[2] This reduced donor strength can be quantified by spectroscopic methods, such as the CO stretching frequencies in metal carbonyl complexes.

-

Enhanced π-Acceptor Properties: The electron-withdrawing nature of the CF₃ group lowers the energy of the P-C σ* orbitals, making them better acceptors of electron density from the metal center through π-backbonding.[3] This enhanced π-acidity can stabilize electron-rich metal centers and influence the reactivity of the metal complex.

-

Increased Stability: The strong C-F bonds and the overall electron-deficient nature of the phosphine can lead to increased thermal and oxidative stability of both the free ligand and its metal complexes.[4]

Steric Effects

The trifluoromethyl group is sterically demanding, contributing significantly to the overall bulk of the phosphine ligand. This steric hindrance plays a crucial role in:

-

Controlling Coordination Number: The bulk of the ligand can limit the number of ligands that coordinate to a metal center, favoring the formation of lower-coordinate, highly reactive species.

-

Promoting Reductive Elimination: The steric pressure exerted by bulky ligands can accelerate the rate-limiting reductive elimination step in many catalytic cycles, leading to faster product formation.[5]

-

Influencing Regio- and Stereoselectivity: The defined spatial arrangement of bulky ligands around the metal center can create a chiral pocket, enabling enantioselective catalysis, or direct the regioselectivity of a reaction.

The steric bulk of a phosphine ligand can be quantified using parameters such as the Tolman cone angle (θ) or the percent buried volume (%Vbur).

Data Presentation: Quantitative Comparison of Trifluoromethylated Phosphine Ligands

The following tables summarize key quantitative data for a selection of trifluoromethylated phosphine ligands and their non-fluorinated counterparts, highlighting the impact of the CF₃ group.

Table 1: Electronic Properties of Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | ³¹P NMR Chemical Shift (δ, ppm) |

| PPh₃ | 2068.9 | -5.0 |

| P(4-CF₃C₆H₄)₃ | 2075.3 | -1.1 |

| P(3,5-(CF₃)₂C₆H₃)₃ | Not widely reported | 1.5 |

| P(CF₃)₃ | 2110 | 97.0 |

| PAd₂Ph | Not widely reported | 37.6 |

| di-(1-adamantyl)-2-trifluoromethylphenylphosphine (L1) | Not widely reported | 24.9 [6] |

Table 2: Steric Properties of Selected Phosphine Ligands

| Ligand | Tolman Cone Angle (θ, °) | Percent Buried Volume (%Vbur) |

| PPh₃ | 145 | 32.1 |

| P(t-Bu)₃ | 182 | 47.0 |

| AdJohnPhos | Not widely reported | 51.4[7] |

| di-(1-adamantyl)-2-trifluoromethylphenylphosphine (L1) | Not widely reported | 47.3 [7][8][9] |

Table 3: Catalytic Performance in Gold(I)-Catalyzed Cycloisomerization of 4-Fluoro-N-(prop-2-yn-1-yl)benzamide [7]

| Precatalyst | Ligand | Initial TOF (h⁻¹) | Conversion after 6h (%) |

| [Au(AdJohnPhos)Cl] | AdJohnPhos | ~12 | < 50 |

| [Au(L1)Cl] | di-(1-adamantyl)-2-trifluoromethylphenylphosphine (L1) | ~40 | >95 |

| [Au(PAd₂Ph)Cl] | PAd₂Ph | Low activity | < 10 |

Table 4: Selected Crystallographic Data for Gold(I) Chloride Complexes [7]

| Complex | Au-P Bond Length (Å) | Au···F Contacts (Å) |

| [Au(AdJohnPhos)Cl] | 2.238(1) | N/A |

| [Au(L1)Cl] | 2.245(2) | 2.986(6), 2.988(7) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key trifluoromethylated phosphine ligands and their application in catalysis.

Synthesis of di-(1-adamantyl)-2-trifluoromethylphenylphosphine (L1)[6][7]

This protocol describes the palladium-catalyzed coupling of di(1-adamantyl)phosphine with 2-bromobenzotrifluoride.

Materials:

-

Di(1-adamantyl)phosphine (PAd₂H)

-

2-Bromobenzotrifluoride

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Standard Schlenk line and glassware

Procedure:

-

In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (2 mol%), dppb (4 mol%), and NaOtBu (1.5 equivalents).

-

The flask is removed from the glovebox, and anhydrous toluene is added under an argon atmosphere.

-

Di(1-adamantyl)phosphine (1.0 equivalent) and 2-bromobenzotrifluoride (1.2 equivalents) are added sequentially via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 16 hours.

-

After cooling to room temperature, the mixture is filtered through a plug of Celite under an inert atmosphere.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel under an inert atmosphere to afford L1 as a white solid (53% yield).

Characterization Data for L1: [6]

-

³¹P{¹H} NMR (162 MHz, CD₂Cl₂): δ 24.9 (q, JPF = 57 Hz).

-

¹⁹F{¹H} NMR (377 MHz, CD₂Cl₂): δ -54.3 (d, JPF = 57 Hz).

-

HRMS (ESI+) : m/z calcd for C₂₇H₃₅F₃P [M+H]⁺: 447.2423, found: 447.2417.

Synthesis of Tris(trifluoromethyl)phosphine (P(CF₃)₃)[7][10]

This procedure describes a convenient synthesis of P(CF₃)₃ from triphenyl phosphite and trifluoromethyltrimethylsilane.

Materials:

-

Triphenyl phosphite (P(OPh)₃)

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Potassium fluoride (KF) or Tetramethylammonium fluoride (NMe₄F) (catalytic amount)

-

Anhydrous ether or glyme

-

Standard Schlenk line and vacuum distillation apparatus

Procedure:

-

A flame-dried Schlenk flask is charged with a catalytic amount of NMe₄F or KF.

-

The flask is evacuated and backfilled with argon.

-

Anhydrous ether or glyme is added, followed by triphenyl phosphite (1.0 equivalent) and TMSCF₃ (3.0 equivalents).

-

The reaction mixture is stirred at room temperature to 50 °C for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the volatile P(CF₃)₃ is isolated from the reaction mixture by vacuum transfer to a cold trap (-196 °C).

-

The collected P(CF₃)₃ can be further purified by fractional distillation.

Gold(I)-Catalyzed Cycloisomerization of 4-Fluoro-N-(prop-2-yn-1-yl)benzamide[7]

This protocol details the use of a trifluoromethylated phosphine-gold complex as a catalyst.

Materials:

-

[Au(L1)Cl] (precatalyst)

-

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)

-

4-Fluoro-N-(prop-2-yn-1-yl)benzamide (substrate)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Standard Schlenk tubes and syringes

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Au(L1)Cl] (1.5 mol%) and NaBArF₂₄ (1.5 mol%).

-

Anhydrous CH₂Cl₂ is added to dissolve the catalyst components.

-

A solution of 4-fluoro-N-(prop-2-yn-1-yl)benzamide (0.15 M in CH₂Cl₂) is added to the catalyst mixture.

-

The reaction is stirred at room temperature under an argon atmosphere.

-

Aliquots are taken at various time points, diluted with acetonitrile, and analyzed by ¹⁹F NMR spectroscopy to determine the conversion.

Visualizations: Diagrams of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental processes related to trifluoromethylated phosphine ligands.

Caption: Electronic effects of a CF₃ group on a phosphine ligand.

Caption: Steric influence of bulky phosphine ligands in catalysis.

Caption: General workflow for the synthesis of an aryl-trifluoromethylphosphine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. New electron-rich chiral phosphines for asymmetric catalysis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chiral trifluoromethylphosphines: a new stereoselective synthesis of Josiphos-type ligands containing two stereogenic phosphorus atoms. [sonar.rero.ch]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. grant.rscf.ru [grant.rscf.ru]

A Deep Dive into the Reactivity of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, a phosphorus(III) compound featuring two sterically demanding and electron-withdrawing aryl substituents, is a crucial building block in modern synthetic chemistry. Its unique electronic and steric properties make it a valuable precursor for a wide array of phosphine ligands, which are instrumental in homogeneous catalysis, particularly in cross-coupling reactions and asymmetric hydrogenations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, offering detailed experimental protocols and quantitative data to support researchers in its effective utilization.

Core Reactivity: The Electrophilic Phosphorus Center

The core of this compound's reactivity lies in the electrophilic nature of the phosphorus atom, which is bonded to a good leaving group, the chloride anion. The presence of two bulky 3,5-bis(trifluoromethyl)phenyl groups significantly influences the steric environment around the phosphorus center, while the strong electron-withdrawing trifluoromethyl groups enhance its electrophilicity. This combination of steric hindrance and electronic activation dictates its reaction pathways with various nucleophiles.

The general reactivity pattern involves the nucleophilic substitution at the phosphorus center, displacing the chloride ion to form a new phosphorus-nucleophile bond.

Caption: General Nucleophilic Substitution Pathway.

Reaction with Nitrogen Nucleophiles: Synthesis of Aminophosphines

This compound readily reacts with primary and secondary amines to furnish the corresponding aminophosphines. These reactions typically proceed in the presence of a base to neutralize the hydrogen chloride formed. The resulting aminophosphines are valuable ligands and intermediates in the synthesis of more complex chiral ligands.

A notable example is the reaction with 2,4-dimethylpyrrole in the presence of triethylamine, which leads to the formation of a (1H-pyrrol-2-yl)phosphine.[1]

Experimental Protocol: Synthesis of Bis(3,5-di(trifluoromethyl)phenyl)(1H-pyrrol-2-yl)phosphine (Representative)

A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. To this solution, 2,4-dimethylpyrrole (1.0 eq) and triethylamine (1.1 eq) are added sequentially. The reaction mixture is stirred at room temperature for 12 hours. The resulting suspension is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aminophosphine.

| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 1.0 | THF | 0 to RT | 12 | Not Reported |

| 2,4-Dimethylpyrrole | 1.0 | ||||

| Triethylamine | 1.1 | ||||

| Bis(3,5-di(trifluoromethyl)phenyl)(2,4-dimethyl-1H-pyrrol-2-yl)phosphine | - | - | - | - | Not Reported |

Table 1: Reaction of this compound with 2,4-Dimethylpyrrole.

Caption: Aminophosphine Synthesis Workflow.

Reaction with Oxygen and Sulfur Nucleophiles: Synthesis of Phosphinites and Thiophosphinites

Analogous to its reaction with amines, this compound reacts with alcohols and thiols to yield phosphinites (Ar₂P-OR) and thiophosphinites (Ar₂P-SR), respectively. These reactions also typically require a base to scavenge the HCl produced. While specific examples with this particular chlorophosphine are not extensively detailed in the readily available literature, the general reactivity of chlorophosphines with alcohols is well-established.

Reaction with Carbon Nucleophiles: P-C Bond Formation

The formation of phosphorus-carbon bonds is a cornerstone of organophosphorus chemistry, and this compound is a key reagent in this context. It reacts with a variety of carbon nucleophiles, most notably Grignard reagents and organolithium compounds, to afford tertiary phosphines.

Experimental Protocol: Synthesis of a Tertiary Phosphine via Grignard Reaction (General Procedure)

A solution of the appropriate Grignard reagent (R-MgX, 1.0 eq) in an ethereal solvent (e.g., THF, diethyl ether) is prepared or obtained commercially. To this solution, cooled to a low temperature (typically -78 °C to 0 °C), a solution of this compound (1.0 eq) in the same solvent is added dropwise under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude tertiary phosphine can be purified by crystallization or column chromatography.

The synthesis of the related bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with diethyl phosphite, showcasing a relevant P-C bond formation.[2]

| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 1.0 | THF | -78 to RT | 2-12 | Varies |

| Grignard Reagent (R-MgX) | 1.0 | ||||

| Tertiary Phosphine (Ar₂P-R) | - | - | - | - | Varies |

Table 2: General Conditions for the Reaction with Grignard Reagents.

Caption: P-C Bond Formation via Grignard Reaction.

Applications in Catalysis

The primary application of this compound is as a precursor for the synthesis of phosphine ligands used in various catalytic reactions. The ligands derived from this chlorophosphine often impart unique properties to the metal catalysts, such as enhanced stability, activity, and selectivity, owing to the electronic and steric nature of the 3,5-bis(trifluoromethyl)phenyl groups. These ligands have found utility in:

-

Asymmetric Hydrogenation: Chiral phosphine-aminophosphine ligands derived from this precursor are effective in rhodium-catalyzed asymmetric hydrogenations.

-

Palladium-Catalyzed Cross-Coupling Reactions: Ligands synthesized from this chlorophosphine are employed in stereoselective allylation reactions.

Spectroscopic Data of Derivatives

The characterization of the products derived from this compound heavily relies on spectroscopic techniques, particularly NMR spectroscopy.

| Derivative Type | 31P NMR (δ, ppm) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |

| Aminophosphine (Ar₂P-NR₂) | Varies | Aromatic (7.5-8.5), Aliphatic (variable) | Aromatic (120-150), Aliphatic (variable) | ~ -63 |

| Tertiary Phosphine (Ar₂P-R) | Varies | Aromatic (7.5-8.5), R-group specific | Aromatic (120-150), R-group specific | ~ -63 |

Table 3: Representative Spectroscopic Data Ranges for Derivatives.

Note: The exact chemical shifts will depend on the specific substituent (R or NR₂) and the solvent used for analysis.

Conclusion

This compound is a versatile and highly valuable reagent in synthetic chemistry. Its reactivity is dominated by nucleophilic substitution at the phosphorus center, providing access to a diverse range of phosphine derivatives. The steric bulk and electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl substituents are key to the unique properties of the resulting phosphine ligands, which have significant applications in catalysis. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important chemical building block in research and development.

References

An In-depth Technical Guide to P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics, synthesis, and applications of P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride. This electron-deficient phosphine ligand precursor is of significant interest in modern synthetic chemistry, particularly in the realm of catalysis for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and development.

Core Characteristics

P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride is a valuable reagent for the synthesis of bulky, electron-poor phosphine ligands. Its physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 142421-57-6 | [1] |

| Molecular Formula | C₁₆H₆ClF₁₂P | [1] |

| Molecular Weight | 492.63 g/mol | [1] |

| Appearance | Colorless liquid or low melting solid | [1] |

| Melting Point | 25-29 °C | [1] |

| Boiling Point | 333.2±42.0 °C (Predicted) | [1] |

| Solubility | Reacts with water | [1] |

| Sensitivity | Moisture sensitive | [1] |

Spectroscopic Data (Reference)

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region, showing signals for the phenyl protons.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl-substituted phenyl rings.

³¹P NMR: The ³¹P NMR chemical shift is a key diagnostic tool for phosphine derivatives. For phosphinous chlorides, the signal is typically found in the downfield region.

¹⁹F NMR: The ¹⁹F NMR spectrum will show a characteristic singlet for the trifluoromethyl groups. The chemical shift of trifluoromethyl groups on a phenyl ring typically appears around -63 ppm.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-H, C=C (aromatic), C-F, and P-Cl bonds.

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Synthesis

A detailed experimental protocol for the synthesis of the title compound is not explicitly published. However, a reliable synthesis can be adapted from the established procedure for the closely related bis[3,5-bis(trifluoromethyl)phenyl]phosphine. The key step involves the reaction of the Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene with phosphorus trichloride.

Proposed Synthetic Protocol

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (for Grignard initiation)

-

Anhydrous solvents for workup (e.g., hexane)

-

Standard Schlenk line and glassware

Procedure:

-